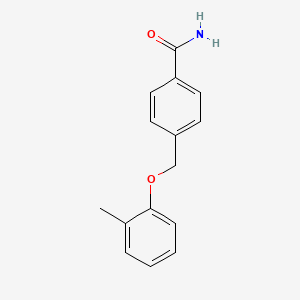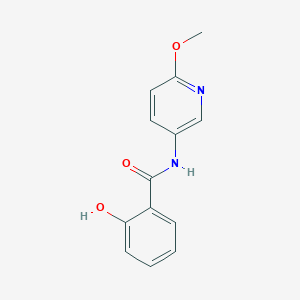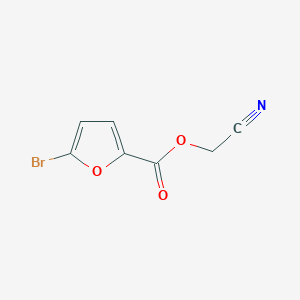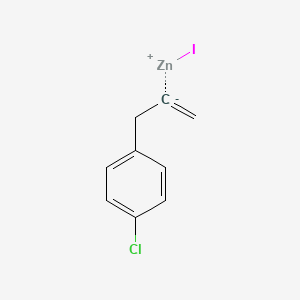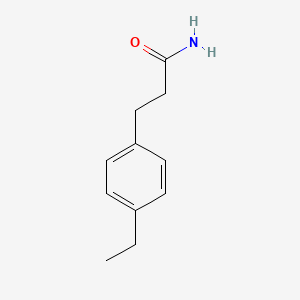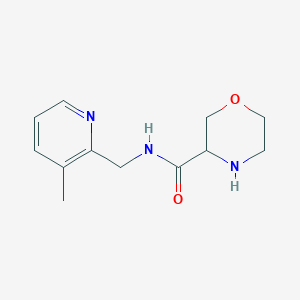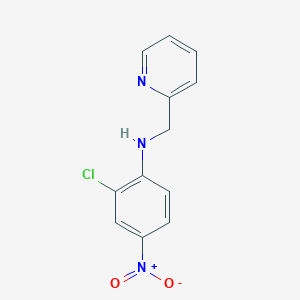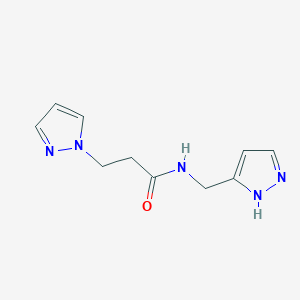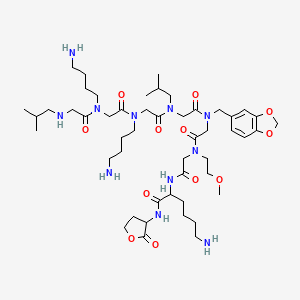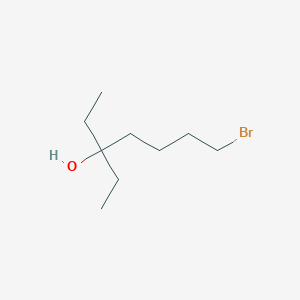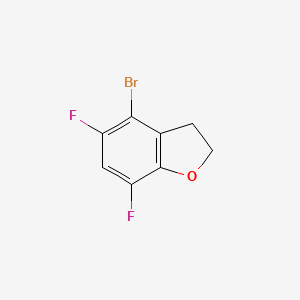![molecular formula C13H18BrNZn B14901517 4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with 3-methylpiperidine to form the corresponding 4-[(3-methyl-1-piperidino)methyl]phenyl bromide. This intermediate is then treated with zinc in the presence of a suitable solvent, such as THF, to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It plays a role in the development of pharmaceuticals by enabling the formation of key intermediates.
Material Science: It is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium, which helps to activate the electrophile and promote the formation of the new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: This compound has a similar structure but with different substituents on the piperidine ring.
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide: This is a Grignard reagent with a similar phenyl group but uses magnesium instead of zinc.
Uniqueness
4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and the presence of the 3-methyl-1-piperidino group, which can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C13H18BrNZn |
|---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
bromozinc(1+);3-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;;/h3-4,7-8,12H,5-6,9-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AMHGTHRVZZGKPS-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


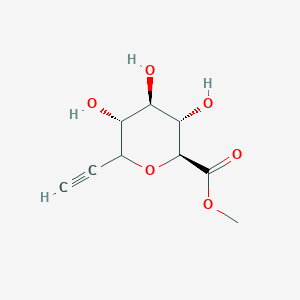
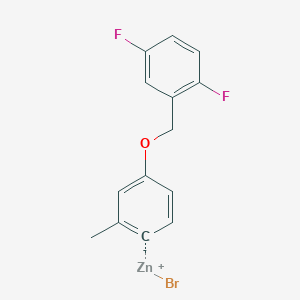
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
